(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid is a boronic acid derivative characterized by its unique spirocyclic structure. This compound is notable for its applications in organic synthesis, particularly as a building block in the formation of complex molecules. The presence of the boronic acid functional group enables its use in Suzuki-Miyaura cross-coupling reactions, which are essential for creating carbon-carbon bonds in organic chemistry. Its distinct structure also allows it to interact with various biological targets, making it a candidate for drug discovery and development .
This compound can be classified under boronic acids, which are known for their Lewis acid properties. Its unique classification stems from the incorporation of a spirocyclic moiety, specifically the 1,4-dioxa-8-azaspiro[4.5]decan structure, which imparts distinct chemical and biological characteristics compared to other boronic acids .
The synthesis of (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid typically involves several steps:
In industrial settings, continuous flow systems may be employed to optimize yield and purity while minimizing waste during large-scale production .
The molecular formula of (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid is CHBNO, with a molecular weight of approximately 295.12 g/mol . The compound features:
The structural uniqueness contributes to its versatility in various chemical reactions and applications.
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid can undergo several types of chemical reactions:
These reactions allow for the modification and functionalization of the compound, expanding its utility in synthetic chemistry.
The mechanism of action for (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid primarily revolves around its ability to form stable complexes with various biological targets such as enzymes and receptors. The boronic acid moiety can reversibly bind to diols present in biological systems, influencing enzyme activity and potentially leading to therapeutic effects.
This interaction is crucial for drug discovery efforts where modulation of biological pathways is desired. The unique spirocyclic structure may also contribute to selective binding affinities compared to other compounds lacking such structural features .
The physical properties of (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid include:
Chemical properties include:
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid has several significant applications:
The synthesis of (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid (CAS 1704073-94-8) relies on strategically designed spirocyclic amine precursors. The core scaffold, 1,4-Dioxa-8-azaspiro[4.5]decane (CAS 177-11-7), serves as a bifunctional building block featuring a secondary amine and a rigid ketal-protected cyclohexanone. This spirocyclic structure enhances steric stability and modulates electron density at the nitrogen center, facilitating efficient N-alkylation reactions. The precursor is synthesized via condensation of 4-piperidone with ethylene glycol under acid catalysis, achieving a boiling point of 108–111°C at 26 mmHg and a density of 1.117 g/mL [7].
The N-alkylation step typically employs 4-bromomethylphenylboronic acid or pinacol ester derivatives, where the boronic acid group remains protected as a stable ester. Key design considerations include:
Table 1: Key Physicochemical Properties of Spirocyclic Precursors
Compound | CAS Number | Molecular Formula | Boiling Point | Density |
---|---|---|---|---|
1,4-Dioxa-8-azaspiro[4.5]decane | 177-11-7 | C₇H₁₃NO₂ | 108–111°C (26 mmHg) | 1.117 g/mL |
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid | 1704073-94-8 | C₁₄H₂₀BNO₄ | Not reported | Not reported |
This boronic acid derivative is explicitly engineered for Suzuki-Miyaura cross-coupling, leveraging its sp³-rich architecture to enhance stereoselectivity in C–C bond formation. The electron-deficient nature of the boronic acid—partially attributed to the spirocyclic amine’s inductive effects—facilitates transmetalation with aryl halides. Key catalytic advancements include:
Table 2: Suzuki-Miyaura Coupling Partners for the Boronic Acid Derivative
Aryl Halide | Catalyst System | Solvent | Yield (%) | Reference |
---|---|---|---|---|
4-Iodotoluene | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH | 92 | [9] |
2-Bromopyridine | Pd(dppf)Cl₂, CsF | DMF/H₂O | 87 | [3] |
3-Bromoanisole | Pd(OAc)₂, SPhos | 1,4-Dioxane | 78 | [9] |
The 1,3-dioxane ring in the spirocyclic precursor serves as a temporary protecting group for the cyclohexanone carbonyl, enabling chemoselective N-functionalization. The ketalization equilibrium is governed by:
Notably, the ketal’s rigidity suppresses iminium formation during N-alkylation, a common side reaction in unprotected 4-piperidone chemistry. Studies on analogous systems (e.g., kanamycin A) confirm that cyclic ketals enable selective deprotection at sterically accessible nitrogen centers while preserving base-sensitive boronic esters [6].
Table 3: Ketal Deprotection Conditions and Outcomes
Acid Reagent | Concentration | Temperature | Time (h) | Deprotection Efficiency (%) |
---|---|---|---|---|
HCl (aq) | 0.1 M | 25°C | 1.0 | >99 |
TFA | 5% v/v | 60°C | 0.5 | 98 |
AcOH | 10% v/v | 80°C | 2.0 | 95 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4